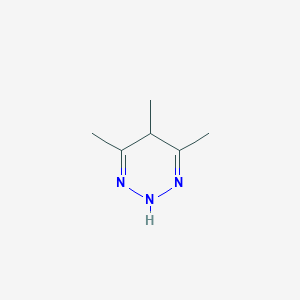
4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine is a nitrogen-containing heterocyclic compound It belongs to the class of triazines, which are characterized by a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazines with 1,4-bielectrophilic agents. This reaction is often carried out under controlled conditions to ensure the formation of the desired triazine ring .
Industrial Production Methods
Industrial production of triazines, including this compound, often involves the trimerization of nitrile and cyanide compounds. This method is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine ring, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where one or more substituents on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the ring. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other heterocyclic compounds.
Medicine: Triazine derivatives are explored for their antitumor and antimicrobial properties.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, interfering with the normal function of enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine include:
- 2,4,6-Trimethyl-1,3,5-triazine
- 2,4,6-Trichloro-1,3,5-triazine
- 2,4,6-Triamino-1,3,5-triazine (Melamine)
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting chemical properties. The presence of three methyl groups on the triazine ring can influence its reactivity and interactions with other molecules, making it a unique and valuable compound for various applications .
Properties
CAS No. |
77202-19-8 |
|---|---|
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
4,5,6-trimethyl-2,5-dihydrotriazine |
InChI |
InChI=1S/C6H11N3/c1-4-5(2)7-9-8-6(4)3/h4,9H,1-3H3 |
InChI Key |
OXQOMQSRQOUROO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NNN=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















